

dihydrorosaramicin synthesis and properties

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Compound Focus: Rosaramicin

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Core Properties of Dihydrorosaramicin

Dihydrorosaramicin is a **16-membered macrolide antibiotic**. The key characteristics of its binding to bacterial ribosomes, which is central to its mechanism of action, are outlined in the following table. [1]

Aspect	Description
Ribosomal Target	Binds specifically to the 50S and 70S ribosomal particles of <i>Escherichia coli</i> . No detectable binding to the 30S subunit. [2]
Optimal Binding Conditions	Requires a specific buffer: 10 mM Tris-HCl (pH 7.6), 6 mM MgCl₂, and 60 mM NH₄Cl . [1]
Key Consideration	The binding is adversely affected by β-mercaptoethanol , which reacts with the compound. [1]
Binding Affinity Correlation	The affinity of <i>E. coli</i> ribosomes for dihydrorosaramicin aligns well with the drug's minimal inhibitory concentration (MIC) in microorganisms. [2]

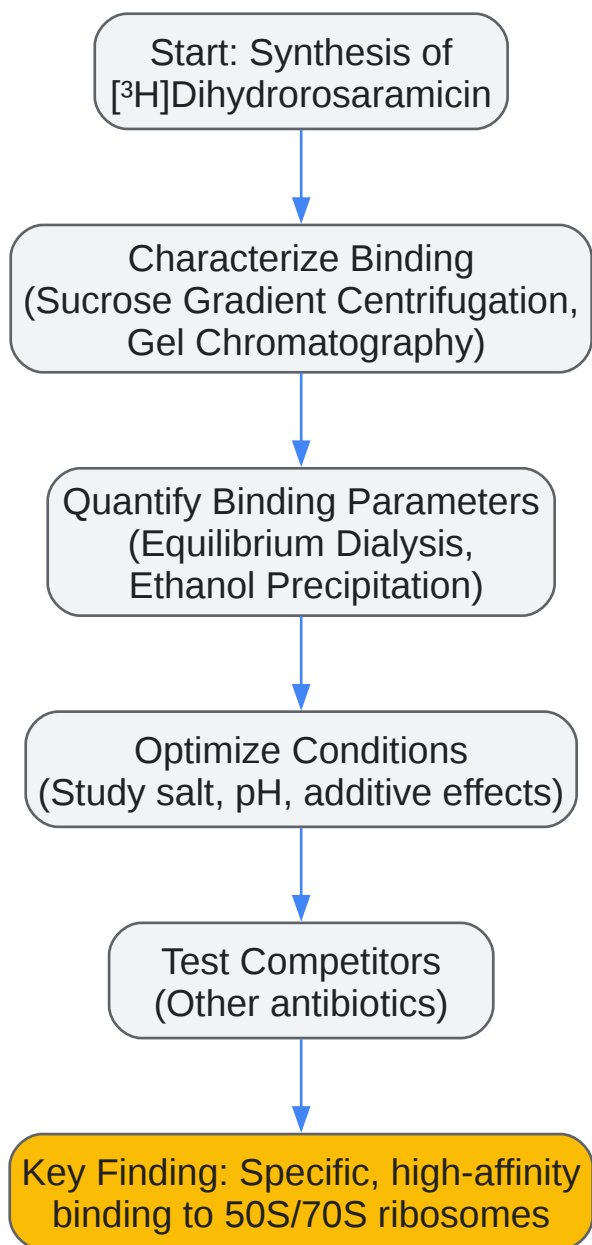
Experimental Protocols for Ribosomal Binding

The foundational studies used several methods to characterize the binding of dihydrorosaramicin to ribosomes. The table below summarizes the key methodologies. [1] [2]

Method	Application & Details
Equilibrium Dialysis	Used to evaluate the parameters of the binding interaction between dihydrorosaramicin and ribosomal particles. [1] [2]
Ethanol Precipitation	An alternative technique to measure the binding of the radioactive tracer (³ H)dihydrorosaramicin) to ribosomes. [1]
Two-Phase Partitioning	Another validated method used to study the binding parameters, yielding consistent results with other techniques. [1]
Sucrose Gradient Centrifugation	Employed to demonstrate and separate the specific binding of the compound to 70S ribosomes and the 50S ribosomal subunit. [2]
Gel Exclusion Chromatography	Used to confirm the specific binding of dihydrorosaramicin to the large ribosomal subunit. [2]

The Research Context

The available data comes from primary research articles published in 1981 and 1982. Here is a visual summary of the experimental workflow used in these studies to characterize dihydrorosaramicin:



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Experimental workflow for studying dihydrorosaramicin binding.

- Synthesis and Tracer Use: **The studies relied on the synthesis of a radioactive form, [3H]dihydrorosaramicin**, to track and quantify its binding to ribosomes. [2]
- Effects of Other Antibiotics: **The binding of dihydrorosaramicin to the ribosome is inhibited by other macrolide antibiotics.** It is largely unaffected by tobramycin and chloramphenicol, and its binding is curiously **enhanced by puromycin.** [1]

A Note on Current Research & Next Steps

The search results indicate that research on dihydro**rosaramicin** itself is not current. However, the field of macrolide antibiotics and natural products continues to advance. Here are some suggestions for your research:

- **Explore Modern Techniques:** Current research on natural compounds (like the flavonoid Dihydromyricetin) utilizes advanced methods such as **nanocapsules, microemulsions, and cyclodextrin inclusion complexes** to improve the solubility and bioavailability of poorly soluble compounds. [3] These could be relevant for any future development of dihydro**rosaramicin**.
- **Refine Your Search:** To find more recent information, you might search for review articles on "16-membered macrolide antibiotics" or the specific parent compound, **rosaramicin**, which is also known as **rosamicin**.

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